REACTION_CXSMILES
|
N#N.O1C=CC=C1C[C:9]1[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[C:10]=1[NH2:16].N=COC[NH:21][C:22](=O)OC.[C:26]([OH:29])(=O)[CH3:27].[CH3:30][C:31]1C=CC=C[CH:32]=1>>[O:29]1[CH:32]=[CH:31][CH:30]=[C:26]1[CH2:27][N:15]1[C:11]2=[N:12][CH:13]=[CH:14][CH:9]=[C:10]2[N:16]=[C:22]1[NH2:21] |f:0.1|
|
Name
|
47.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N2 (2-furanylmethyl)-2,3-pyridinediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N.O1C(=CC=C1)CC1=C(C(=NC=C1)N)N
|
Name
|
methyl (iminomethoxymethyl)carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=COCNC(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 16 hours at 65°~68° C
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
140 Parts of potassium hydroxide, 50 parts of water and 400 parts of 2-propanol were added to the residue
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to 1/4 of its volume
|
Type
|
ADDITION
|
Details
|
500 Parts of water were added
|
Type
|
DISTILLATION
|
Details
|
2-propanol was distilled off azeotropically
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
|
WASH
|
Details
|
washed successively twice with 20 parts of water and three times with 12 parts of 2-propanone
|
Type
|
CUSTOM
|
Details
|
crystallized from 1,2-dichloroethane
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)CN1C(=NC=2C1=NC=CC2)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |